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molecular formula C21H23N3O2 B8160522 7-Amino-2-(4-phthalimidobutyl)-1,2,3,4-tetrahydroisoquinoline

7-Amino-2-(4-phthalimidobutyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B8160522
M. Wt: 349.4 g/mol
InChI Key: OHZWPNAJXBTXJE-UHFFFAOYSA-N
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Patent
US06143762

Procedure details

A mixture of 5% palladium on carbon paste (3.44 g), 7-nitro-2-(4-phthalimidobutyl)-1,2,3,4-tetrahydroisoquinoline (19.15 g, 0.05 mol), ethanol (791 ml) and water (69 ml) was hydrogenated at 50 psi and 30° C. for 6 days. The reaction mixture was then filtered through Kieselguhr and evaporated in vacuo to give the title compound as an oil (18.04 g, 100%).
Name
7-nitro-2-(4-phthalimidobutyl)-1,2,3,4-tetrahydroisoquinoline
Quantity
19.15 g
Type
reactant
Reaction Step One
Quantity
791 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
69 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[C:12]2[C:7]([CH2:8][CH2:9][N:10]([CH2:14][CH2:15][CH2:16][CH2:17][N:18]3[C:22](=[O:23])[C:21]4=[CH:24][CH:25]=[CH:26][CH:27]=[C:20]4[C:19]3=[O:28])[CH2:11]2)=[CH:6][CH:5]=1)([O-])=O.C(O)C>[Pd].O>[NH2:1][C:4]1[CH:13]=[C:12]2[C:7]([CH2:8][CH2:9][N:10]([CH2:14][CH2:15][CH2:16][CH2:17][N:18]3[C:22](=[O:23])[C:21]4=[CH:24][CH:25]=[CH:26][CH:27]=[C:20]4[C:19]3=[O:28])[CH2:11]2)=[CH:6][CH:5]=1

Inputs

Step One
Name
7-nitro-2-(4-phthalimidobutyl)-1,2,3,4-tetrahydroisoquinoline
Quantity
19.15 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2CCN(CC2=C1)CCCCN1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
791 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
69 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered through Kieselguhr
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
6 d
Name
Type
product
Smiles
NC1=CC=C2CCN(CC2=C1)CCCCN1C(C=2C(C1=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 18.04 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 103.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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